
Isoquinoline-7-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline-7-carbothioamide is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-7-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with thiourea under acidic conditions. This reaction leads to the formation of the carbothioamide group at the 7-position of the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as metal catalysts or acid catalysts, can enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Isoquinoline-7-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Isoquinoline-7-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery.
Medicine: Potential therapeutic applications include the development of new drugs for treating infections and cancer.
Industry: this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of isoquinoline-7-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Isoquinoline-7-carbothioamide can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the carbothioamide group.
Quinoline: A structurally similar compound with a nitrogen atom in a different position.
Carbothioamides: Other carbothioamide derivatives with different substituents on the isoquinoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C10H8N2S |
|---|---|
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
isoquinoline-7-carbothioamide |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-6H,(H2,11,13) |
Clave InChI |
QYWRGRMDETYNJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN=C2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
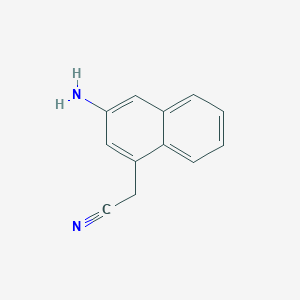


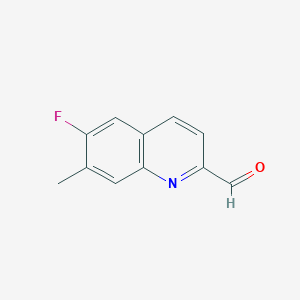

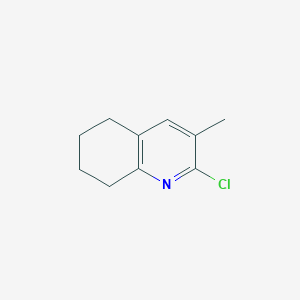
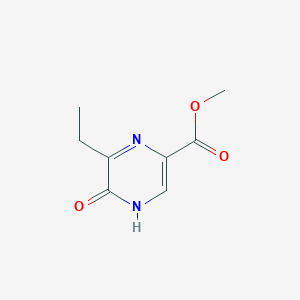
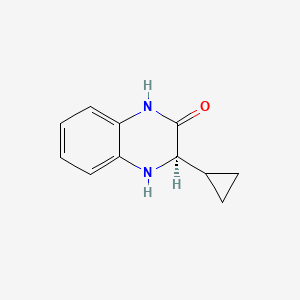
![1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11908180.png)
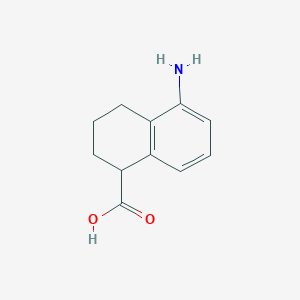


![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)
